molecular formula C20H24ClNO2 B14960239 4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide

Cat. No.: B14960239
M. Wt: 345.9 g/mol
InChI Key: RZJCEVWWSLWUBW-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide typically involves multiple steps. One common method involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride to form an intermediate, which is then reacted with 2-(propan-2-yl)aniline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A related compound with similar structural features.

    2-(4-chloro-2-methylphenoxy)ethylamine: Another compound with a similar phenoxy group.

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a range of reactions and applications that may not be possible with similar compounds.

Properties

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(2-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C20H24ClNO2/c1-14(2)17-7-4-5-8-18(17)22-20(23)9-6-12-24-19-11-10-16(21)13-15(19)3/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3,(H,22,23)

InChI Key

RZJCEVWWSLWUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

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